5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid
Overview
Description
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid is a chemical compound with a unique structure that includes a furan ring substituted with a cyanoethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid typically involves the reaction of 2-furoic acid with 2-cyanoethyl thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the furan ring, resulting in the formation of the desired product. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated furan derivatives
Scientific Research Applications
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furoic acid
- 5-Benzyl-2-furoic acid
- 5-{[(2-Methoxyethyl)sulfanyl]methyl}-2-furoic acid
Uniqueness
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid is unique due to the presence of both a cyano group and a sulfanyl group, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
5-(2-cyanoethylsulfanylmethyl)furan-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3H,1,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJJUBTIZNZRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366922 | |
Record name | 5-{[(2-cyanoethyl)sulfanyl]methyl}-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-11-7 | |
Record name | 5-{[(2-cyanoethyl)sulfanyl]methyl}-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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